molecular formula C14H10N4O2S B11237215 Benzenesulfonamide, N-(3H-benzoimidazol-4-yl)-4-cyano-

Benzenesulfonamide, N-(3H-benzoimidazol-4-yl)-4-cyano-

Cat. No.: B11237215
M. Wt: 298.32 g/mol
InChI Key: QONQONKGVMZIRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-1,3-BENZODIAZOL-7-YL)-4-CYANOBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design. This compound is characterized by the presence of a benzodiazole ring fused with a sulfonamide group and a cyano group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-BENZODIAZOL-7-YL)-4-CYANOBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Sulfonamide Group: The sulfonamide group is introduced by reacting the benzodiazole derivative with sulfonyl chlorides in the presence of a base such as pyridine.

    Addition of Cyano Group: The cyano group can be added through nucleophilic substitution reactions using cyanogen bromide or similar reagents.

Industrial Production Methods

In an industrial setting, the production of N-(1H-1,3-BENZODIAZOL-7-YL)-4-CYANOBENZENE-1-SULFONAMIDE may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-BENZODIAZOL-7-YL)-4-CYANOBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Cyanogen bromide for cyano group introduction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

N-(1H-1,3-BENZODIAZOL-7-YL)-4-CYANOBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1H-1,3-BENZODIAZOL-7-YL)-4-CYANOBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methyl-1H-1,3-benzodiazol-7-yl)acetamide
  • (1H-1,3-benzodiazol-7-yl)methanol

Uniqueness

N-(1H-1,3-BENZODIAZOL-7-YL)-4-CYANOBENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group, in particular, enhances its potential as a pharmacophore in drug design.

Properties

Molecular Formula

C14H10N4O2S

Molecular Weight

298.32 g/mol

IUPAC Name

N-(1H-benzimidazol-4-yl)-4-cyanobenzenesulfonamide

InChI

InChI=1S/C14H10N4O2S/c15-8-10-4-6-11(7-5-10)21(19,20)18-13-3-1-2-12-14(13)17-9-16-12/h1-7,9,18H,(H,16,17)

InChI Key

QONQONKGVMZIRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)C#N)N=CN2

Origin of Product

United States

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